molecular formula C8H18ClN B2638736 (R)-2-Propylpiperidine hydrochloride CAS No. 88057-03-8

(R)-2-Propylpiperidine hydrochloride

Cat. No. B2638736
CAS RN: 88057-03-8
M. Wt: 163.69
InChI Key: JXBWZNQZRWZJIR-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s chemical formula, its molecular weight, and its classification (e.g., organic, inorganic, etc.). It may also include its appearance (e.g., color, state of matter) and any distinctive odors .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include its reactivity with other substances, its stability, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and pH. It also includes chemical properties like reactivity and stability .

Scientific Research Applications

Dopamine Receptor Interaction

(R)-2-Propylpiperidine hydrochloride, as part of its broader chemical class, has been studied for its interaction with dopamine receptors. For example, the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), which include compounds related to (R)-2-Propylpiperidine, have shown interesting interactions with central dopamine receptors. Particularly, the R enantiomers in this class behave as classical dopamine receptor agonists, with both pre- and postsynaptic receptor affinity (Wikström et al., 1984).

Pharmacological Properties

Studies have also investigated the broader pharmacological properties of compounds closely related to (R)-2-Propylpiperidine hydrochloride. For instance, research on ethers with similar structures revealed significant cholinergic blocking and muscotropic antispasmodic effects, without notable impacts on the central nervous system (Matsuda et al., 1976).

Therapeutic Potential

Further, there's research indicating the therapeutic potential of related compounds in the treatment of specific conditions. A study on a novel 5-HT2A receptor antagonist, structurally similar to (R)-2-Propylpiperidine hydrochloride, showed promising antiplatelet effects and potential for treating certain cardiovascular conditions (Ogawa et al., 2002).

Reinforcing Effects

The reinforcing effects of dopamine D2 receptor agonists, including compounds structurally related to (R)-2-Propylpiperidine hydrochloride, have been studied in animal models. This research offers insights into the potential behavioral effects of these compounds (Ranaldi et al., 2001).

Synthesis and Technology

There is also a focus on the synthesis and technological aspects of compounds like (R)-2-Propylpiperidine hydrochloride. For instance, a study on the synthesis of (R)-3-aminopiperidine dihydrochloride provides valuable information on the production and identification of these types of compounds (Jiang Jie-yin, 2015).

Mechanism of Action

If the compound is a drug, this would involve how it interacts with the body to produce its effects .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It also includes information on safe handling and storage .

Future Directions

This could involve potential applications of the compound, areas of research interest, and unanswered questions about its properties or behavior .

properties

IUPAC Name

(2R)-2-propylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBWZNQZRWZJIR-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Propylpiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.